molecular formula C21H21ClN2O2 B15034240 Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B15034240
M. Wt: 368.9 g/mol
InChI Key: MJWSGRIPZBDNLO-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Esterification: The carboxylate ester group is introduced via esterification reactions using ethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and its derivatives share some structural similarities and biological activities.

    Indazole Derivatives: Indazole-based compounds also exhibit similar pharmacological properties.

Uniqueness

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and ester groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-methylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O2/c1-5-26-21(25)17-11-23-19-14(4)8-12(2)9-16(19)20(17)24-15-7-6-13(3)18(22)10-15/h6-11H,5H2,1-4H3,(H,23,24)

InChI Key

MJWSGRIPZBDNLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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